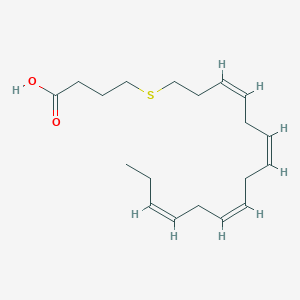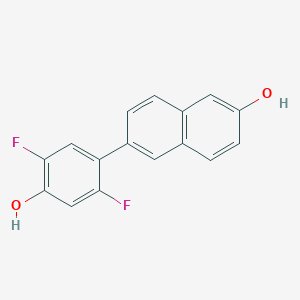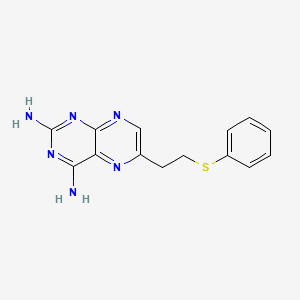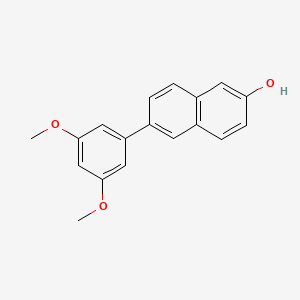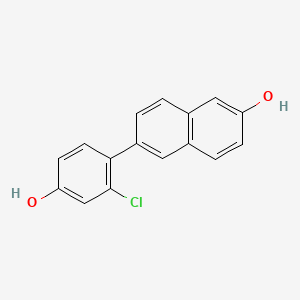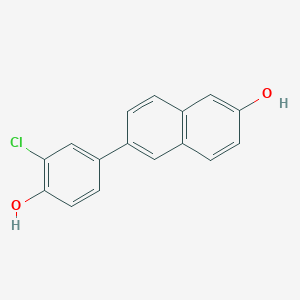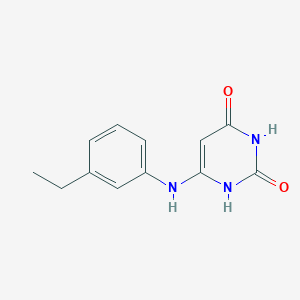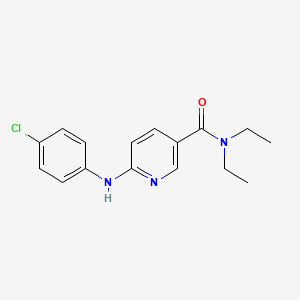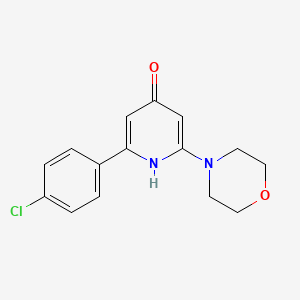
6-(3-Fluoropropyl)-4-methylpyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-Fluoropropyl)-4-methylpyridin-2-amine is a chemical compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a fluoropropyl group attached to the pyridine ring, which imparts unique chemical and physical properties. Fluorinated compounds are of significant interest in various fields, including medicinal chemistry, due to their potential biological activities and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Fluoropropyl)-4-methylpyridin-2-amine typically involves the introduction of the fluoropropyl group to the pyridine ring. One common method is the nucleophilic substitution reaction, where a suitable pyridine derivative is reacted with a fluoropropylating agent under controlled conditions. For example, the reaction of 4-methylpyridin-2-amine with 3-fluoropropyl bromide in the presence of a base such as potassium carbonate can yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Automated synthesis techniques, such as those used in the production of radiopharmaceuticals, can be employed to achieve efficient and scalable production. These methods often involve the use of specialized equipment and stringent quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
6-(3-Fluoropropyl)-4-methylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The fluoropropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions often use bases like potassium carbonate or sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce piperidine derivatives .
Scientific Research Applications
6-(3-Fluoropropyl)-4-methylpyridin-2-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of fluorinated analogs of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(3-Fluoropropyl)-4-methylpyridin-2-amine involves its interaction with specific molecular targets. The fluoropropyl group can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 6-(2,4-Dichlorophenyl)-5-[4-[(3S)-1-(3-fluoropropyl)pyrrolidin-3-yl]oxyphenyl]-8,9-dihydro-7H-benzo7annulene-2-carboxylic acid : A potent and selective estrogen receptor degrader.
- 4-(3-Fluoropropyl)-glutamic acid : Used as a PET imaging agent for measuring system xC− transporter activity .
Uniqueness
6-(3-Fluoropropyl)-4-methylpyridin-2-amine is unique due to its specific fluoropropyl substitution on the pyridine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H13FN2 |
|---|---|
Molecular Weight |
168.21 g/mol |
IUPAC Name |
6-(3-fluoropropyl)-4-methylpyridin-2-amine |
InChI |
InChI=1S/C9H13FN2/c1-7-5-8(3-2-4-10)12-9(11)6-7/h5-6H,2-4H2,1H3,(H2,11,12) |
InChI Key |
UWBOFUBWKXYIJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1)N)CCCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Phenyl-6-thia-10b-aza-benzo[e]azulene](/img/structure/B10844891.png)
